ZM 39923 hydrochloride
Overview
Description
ZM 39923 hydrochloride is a potent, selective inhibitor of Janus tyrosine kinase 3 (JAK3) with pIC50 values of 7.1 for JAK3, 5.6 for EGFR, 4.4 for JAK1 . It also shows sensitivity to transglutaminase .
Molecular Structure Analysis
The molecular formula of ZM 39923 hydrochloride is C23H25NO • HCl . Its molecular weight is 367.9 . The InChI code is InChI=1S/C23H25NO.ClH/c1-18(2)24(17-19-8-4-3-5-9-19)15-14-23(25)22-13-12-20-10-6-7-11-21(20)16-22;/h3-13,16,18H,14-15,17H2,1-2H3;1H .Chemical Reactions Analysis
ZM 39923 hydrochloride breaks down in neutral buffer (t ½ = 36 mins, pH 7.43, 25°C) to form ZM 449829 .Physical And Chemical Properties Analysis
ZM 39923 hydrochloride is a crystalline solid . It is soluble to 100 mM in DMSO . It is photosensitive and hygroscopic .Scientific Research Applications
Metal-Organic Frameworks (MOFs) for Detection and Adsorption of Pollutants : A study by He et al. (2018) discusses the construction of a luminescent Zr(IV)-based MOF for recognizing and removing dichromate from water. This indicates the potential use of similar compounds in environmental remediation.
Hydrothermal Transformation in Zeolites : Research by Ernst, Weitkamp, & Kumar (1993) examines the transformation of zeolite ZSM-39 into ZSM-23, suggesting the importance of such processes in material science and potentially in pharmaceutical applications.
Kinetic Analysis of Chemical Reactions : A study by Spicer & Wolfgang (1969) on the reaction of hot chlorine atoms with alkanes may provide insight into the reactivity and interaction of chlorine-containing compounds, such as ZM 39923 hydrochloride.
Crystal Structure Analysis : The work by Chen & Jeitschko (1996) on the crystal structure of Zr5Zn39 might be relevant to understanding the structural properties of similar compounds.
Photocatalytic Degradation Studies : Liu et al. (2022) investigated the degradation of oxytetracycline hydrochloride using a ternary composite photocatalyst (Liu et al., 2022). This study might offer parallels in understanding how ZM 39923 hydrochloride could interact in environmental settings.
NMR Spectroscopy of Organic Hydrochloride Salts : Bryce, Gee, & Wasylishen (2001) explored the use of NMR spectroscopy in studying organic hydrochloride salts (Bryce, Gee, & Wasylishen, 2001), which could be relevant to analyzing the properties of ZM 39923 hydrochloride.
Safety And Hazards
ZM 39923 hydrochloride is toxic and contains a pharmaceutically active ingredient . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is advised to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO.ClH/c1-18(2)24(17-19-8-4-3-5-9-19)15-14-23(25)22-13-12-20-10-6-7-11-21(20)16-22;/h3-13,16,18H,14-15,17H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTUORMLOPXPBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017077 | |
Record name | ZM 39923-hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ZM 39923 hydrochloride | |
CAS RN |
58753-54-1, 1021868-92-7 | |
Record name | ZM 39923 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058753541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZM 39923-hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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